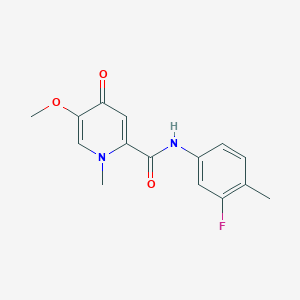
N-(3-fluoro-4-methylphenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
説明
N-(3-fluoro-4-methylphenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a synthetic dihydropyridine derivative characterized by a fluorinated aromatic substituent (3-fluoro-4-methylphenyl) attached to a carboxamide group. The dihydropyridine core features a methoxy group at position 5 and a methyl group at position 1, contributing to its electronic and steric properties. Its fluorine atom enhances electronegativity and metabolic stability, while the methyl groups may influence lipophilicity and binding interactions .
特性
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3/c1-9-4-5-10(6-11(9)16)17-15(20)12-7-13(19)14(21-3)8-18(12)2/h4-8H,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGGUGNIOHCLDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=O)C(=CN2C)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(3-fluoro-4-methylphenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, drawing on diverse research findings.
- Molecular Formula : C₁₅H₁₅FN₂O₃
- Molecular Weight : 290.29 g/mol
- CAS Number : 1105250-16-5
The compound operates primarily through the inhibition of specific enzyme pathways that are crucial in various physiological processes. It has been shown to modulate protein kinase activity, which is integral for cellular functions such as proliferation and apoptosis. This modulation can lead to significant effects on cancer cell growth and survival.
Antitumor Activity
Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit the proliferation of tumor cells while sparing normal cells. The compound's antitumor efficacy is attributed to its interaction with cell cycle-related proteins, leading to cell cycle arrest and apoptosis in malignant cells .
In Vivo Efficacy
In preclinical models, particularly xenograft studies involving human gastric carcinoma, the compound has shown promising results in inhibiting tumor growth. For instance, one study reported complete tumor stasis in a Met-dependent gastric carcinoma model following oral administration of a related compound . These findings suggest that this compound could be a candidate for further clinical evaluation.
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound indicate favorable absorption and distribution characteristics. Studies have highlighted its potential for moderate bioavailability, which is essential for therapeutic efficacy. However, detailed toxicity profiles are still under investigation to ensure safety for human use.
Comparative Biological Activity Table
| Compound | Activity | Cell Line | Mechanism |
|---|---|---|---|
| This compound | Antitumor | GTL-16 (gastric carcinoma) | Protein kinase inhibition |
| Related Compound A | Tumor stasis | GTL-16 (gastric carcinoma) | Met kinase inhibition |
| Related Compound B | Cytotoxicity | MDA-MB-231 (breast cancer) | Cell cycle arrest |
Case Studies
Several case studies have documented the effects of similar compounds within the same chemical class. For example:
- Study on Met Kinase Inhibitors : A related dihydropyridine derivative demonstrated significant tumor reduction in xenograft models by targeting Met kinase pathways .
- Clinical Trials : Ongoing clinical trials are evaluating the safety and efficacy of compounds with structural similarities to this compound, focusing on their role in cancer therapy.
類似化合物との比較
Structural Comparison with Similar Compounds
The compound’s closest structural analog is N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide (), which shares the dihydropyridine-carboxamide backbone but differs in the substituent group. Key structural distinctions include:
Physicochemical Properties and Lumping Strategy Considerations
highlights the lumping strategy , where structurally similar compounds are grouped based on shared properties. While the target compound and its analog share a dihydropyridine core, their substituents lead to divergent behaviors:
Table 1: Estimated Physicochemical Properties
The lumping strategy would group these compounds under "dihydropyridine-carboxamides," but experimental data must validate assumptions due to substituent-driven variability in reactivity and pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


